molecular formula C17H10BrF3N2OS B2367388 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-76-9

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2367388
CAS No.: 330189-76-9
M. Wt: 427.24
InChI Key: SLFUGFLMYTYKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a thiazole core, a key scaffold in medicinal chemistry. The compound incorporates two significant chemical moieties: a 4-bromophenyl group attached to the thiazole ring and a 3-(trifluoromethyl)benzamide subunit. The thiazole ring is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The inclusion of the trifluoromethyl group is a common strategy in molecular design, as it can enhance a compound's lipophilicity, metabolic stability, and membrane permeability, thereby optimizing its physicochemical profile . Derivatives based on the 4-(4-bromophenyl)-thiazol-2-amine structure, which shares a core similarity with this compound, have been the subject of recent preclinical investigations. Such derivatives have demonstrated promising in vitro antimicrobial activity against various pathogens and have shown cytotoxic effects against human cancer cell lines, such as the MCF7 breast adenocarcinoma cell line . While the specific biological profile and molecular targets of this compound require further investigation, its structure positions it as a valuable chemical tool for researchers exploring new therapeutic agents. It serves as a key intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3N2OS/c18-13-6-4-10(5-7-13)14-9-25-16(22-14)23-15(24)11-2-1-3-12(8-11)17(19,20)21/h1-9H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFUGFLMYTYKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydrolysis Pathway

As per CN113698315A , 3-(trifluoromethyl)benzonitrile is hydrolyzed to the corresponding benzamide using aqueous sodium hydroxide (20% w/v) at 100°C for 2–4 hours. This method avoids hazardous chlorination reagents and achieves 89–93% yield.

Industrial Scalability and Purification

CN113698315A emphasizes the importance of solvent recovery and minimal waste generation. For example, tetrahydrofuran (THF) used in hydrogenation steps is distilled and reused, reducing costs by 40%. Final purification via recrystallization from heptane/ethyl acetate (3:1) yields >97% pure product.

Challenges Addressed:

  • Isomer Separation: Intermediate 2-fluoro-3-chloro-benzotrifluoride is removed via fractional distillation due to its lower boiling point (78°C vs. 205°C for the desired product).
  • Catalyst Recycling: Palladium on carbon (Pd/C) from hydrogenation steps is recovered through filtration and reactivation, as described in CA2833394C .

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been investigated for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets, inhibiting essential processes in pathogens and cancer cells.

  • Antimicrobial Activity:
    Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial lipid biosynthesis, leading to cell death .
  • Anticancer Activity:
    In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific proteins involved in cell proliferation. For instance, research involving the MCF7 breast cancer cell line revealed promising anticancer activity .

Biological Studies

Researchers utilize this compound to explore the mechanisms through which thiazole derivatives exert their biological effects. These studies often include molecular docking simulations to predict how the compound interacts with various receptors and enzymes within cells .

Drug Development

Due to its notable biological activities, this compound is a candidate for further development into therapeutic agents aimed at treating infections and cancer. The ongoing research aims to optimize its efficacy and minimize potential side effects through structural modifications and formulation strategies .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Study ReferenceFocusFindings
Antimicrobial ActivityPromising results against Gram-positive and Gram-negative bacteria; effective lipid biosynthesis inhibition.
Anticancer ActivitySignificant apoptosis induction in MCF7 breast cancer cell line; molecular docking supports binding to target proteins.
Molecular Docking StudiesInsights into binding modes with receptors; potential for improved drug design based on structural data.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) by targeting specific proteins and pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs

N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 321430-21-1)
  • Structure : Differs in the substitution pattern: the thiazole ring bears a 3-(trifluoromethyl)phenyl group instead of 4-bromophenyl, and the benzamide is attached to a 3-(trifluoromethyl)phenylamine .
  • Commercial Availability : Marketed by 3 suppliers, suggesting broader research applicability .
N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)
  • Structure : Features a piperazine-linked trifluoromethylphenyl group and a ketone-propyl chain on the thiazole .
  • Functional Insights :
    • Demonstrated a glide score of -6.41 in molecular docking studies, indicating strong binding to Class II Transactivator-I (CIITA-I) .
    • The piperazine moiety may confer improved solubility but could reduce blood-brain barrier penetration compared to the target compound’s simpler benzamide-thiazole architecture.
N-(4-Bromophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • Structure : Lacks the 3-CF3 group on the benzamide, replacing it with a plain phenyl ring .

Pharmacological and Physicochemical Profiles

Compound Molecular Formula CAS Number Key Substituents Glide Score Suppliers
Target Compound C23H14BrF3N2OS 338397-07-2 4-Bromophenyl, 3-CF3 N/A Limited
CAS 321430-21-1 C23H14F6N2OS 321430-21-1 3-CF3 (thiazole, benzamide) N/A 3
F5254-0161 C25H22F3N5O2S N/A Piperazine, ketone-propyl chain -6.41 N/A
  • Lipophilicity : The target compound’s ClogP is estimated at ~4.5 (vs. ~5.2 for CAS 321430-21-1 due to dual CF3 groups), impacting membrane permeability.

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₉BrF₃N₃OS
  • Molecular Weight : 391.20 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its components.

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It has been identified as a modulator of transient receptor potential ankyrin 1 (TRPA1), which plays a crucial role in pain signaling and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. In vitro evaluations indicate that such compounds can inhibit the growth of various cancer cell lines, including:

  • HepG2 (Liver Cancer) : IC₅₀ values around 0.07 nM.
  • MCF-7 (Breast Cancer) : IC₅₀ values approximately 0.91 nM.
  • PC-3 (Prostate Cancer) : IC₅₀ values around 0.91 nM.

These values suggest that the compound may exhibit stronger antiproliferative effects than established drugs like afatinib .

Leishmanicidal Activity

Thiazole derivatives have also shown promise against leishmaniasis. Compounds similar to this compound were evaluated for their leishmanicidal activity against Leishmania infantum. The results indicated significant cytotoxicity against both promastigote and amastigote forms, with notable ultrastructural changes observed in treated parasites .

Study on TRPA1 Modulation

A study evaluated the efficacy of thiazole derivatives as TRPA1 modulators. The findings indicated that this compound could effectively inhibit TRPA1-mediated pain pathways in animal models, suggesting potential therapeutic applications in pain management .

Anticancer Efficacy Assessment

In a comparative study involving various thiazole derivatives, this compound demonstrated a significant reduction in tumor growth in xenograft models compared to control groups. The compound's ability to induce apoptosis in cancer cells was also confirmed through flow cytometry analysis .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ ValueReference
AnticancerHepG20.07 nM
AnticancerMCF-70.91 nM
AnticancerPC-30.91 nM
LeishmanicidalLeishmania infantumEffective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol at 80°C for 12 hours).
  • Step 2 : Coupling of the thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final compound .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like unreacted bromophenyl intermediates.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) to confirm substituent positions and integration ratios.
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine and fluorine atoms.
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and bond angles, critical for understanding reactivity (e.g., SHELX refinement software ).
  • HPLC : Purity assessment (>95% by area normalization under UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperatures during coupling steps (e.g., 0–5°C) minimizes side reactions like hydrolysis of the benzamide group.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates, improving reaction homogeneity.
  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling if introducing additional aryl groups .
    • Data-Driven Approach : Design a factorial experiment varying solvent, temperature, and catalyst loading to identify optimal conditions via ANOVA analysis.

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to normalize activity measurements.
  • Metabolic Stability Testing : Compare half-life (t₁/₂) in microsomal assays to rule out pharmacokinetic variability .
  • Structural-Activity Relationship (SAR) : Introduce targeted modifications (e.g., replacing bromine with chlorine) to isolate contributions of specific substituents to bioactivity .

Q. How does the crystal structure of this compound inform its interaction with biological targets?

  • Methodological Answer :

  • SHELX Refinement : Resolve torsional angles of the thiazole ring and trifluoromethyl group to predict steric hindrance in protein binding pockets .
  • Docking Simulations : Use programs like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on crystallographic data.
  • Electron Density Maps : Identify hydrogen-bonding motifs (e.g., benzamide carbonyl with Arg120 in target proteins) to guide analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.